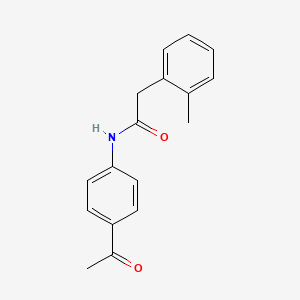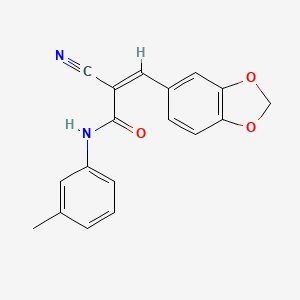
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a promising candidate for research on the central nervous system. In
科学研究应用
4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have potential applications in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for research on the central nervous system. Specifically, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to interact with the dopamine transporter and inhibit the reuptake of dopamine. This mechanism of action makes it a potential candidate for the treatment of disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
作用机制
The mechanism of action of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is a critical step in the regulation of dopamine signaling in the brain. By inhibiting the reuptake of dopamine, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with improvements in motor function, attention, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine have been studied extensively in animal models. In these studies, 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to increase dopamine signaling in the brain, leading to improvements in motor function, attention, and mood. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
实验室实验的优点和局限性
One of the primary advantages of using 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine in lab experiments is its unique mechanism of action. This compound has been found to interact with the dopamine transporter in a way that is distinct from other compounds, making it a promising candidate for research on the central nervous system. Additionally, this compound has a low potential for abuse and addiction, making it a safer alternative to other compounds that have been used in research.
One limitation of using 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine in lab experiments is its limited availability. This compound is not widely available, and its synthesis is complex and time-consuming. Additionally, the cost of obtaining this compound can be prohibitive, making it difficult for researchers with limited funding to use it in their experiments.
未来方向
There are several future directions that could be pursued in the research of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine. One potential direction is the investigation of its potential therapeutic applications in the treatment of Parkinson's disease, ADHD, and addiction-related disorders. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on dopamine signaling in the brain. Finally, efforts could be made to optimize the synthesis method of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine to increase its availability and reduce its cost, making it more accessible to researchers.
合成方法
The synthesis of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine involves the reaction of benzylamine and 2-phenylethylamine with piperidine in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain a high purity product. This synthesis method has been optimized to produce high yields of 4-benzyl-1'-(2-phenylethyl)-1,4'-bipiperidine with low levels of impurities.
属性
IUPAC Name |
4-benzyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2/c1-3-7-22(8-4-1)11-16-26-17-14-25(15-18-26)27-19-12-24(13-20-27)21-23-9-5-2-6-10-23/h1-10,24-25H,11-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGQVZVQXKRDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-methoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5161002.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)
![1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}propyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B5161013.png)
![4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide](/img/structure/B5161028.png)

![3-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161054.png)
![3,5-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5161056.png)
![ethyl 6-methyl-4-{2-[2-(4-morpholinyl)-2-oxoethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5161068.png)
